Dicarbonic acid

Description

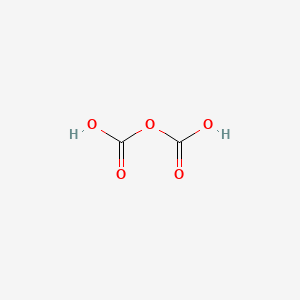

Structure

3D Structure

Properties

IUPAC Name |

carboxy hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTFAPZRGNKQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863972 | |

| Record name | Dicarbonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-81-1 | |

| Record name | Dicarbonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrocarbonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Dicarboxylic Acids for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarboxylic acids are a pivotal class of molecules in organic chemistry and drug development, serving as versatile building blocks for polymers, and as active pharmaceutical ingredients (APIs). Their dual carboxyl functional groups allow for a wide range of chemical modifications, making them ideal candidates for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis and characterization of novel dicarboxylic acids. It details established and modern synthetic protocols, comprehensive characterization techniques, and explores their burgeoning role in cellular signaling and therapeutic applications.

Introduction: The Significance of Dicarboxylic Acids in Pharmaceuticals

Dicarboxylic acids, characterized by the presence of two carboxylic acid functional groups, are integral to various biological and industrial processes. In the pharmaceutical industry, they are utilized as precursors for APIs and additives.[1] Their applications extend to the production of biodegradable polymers for drug delivery and tissue engineering.[1] For instance, succinic acid is used as a buffering agent in treating metabolic acidosis, while fumaric acid is employed in psoriasis treatment.[1] The versatility of dicarboxylic acids also allows their use in reactions like the Diels-Alder reaction to form cyclic compounds, which are crucial in synthesizing natural products and pharmaceuticals.[1] Medium-chain dicarboxylic acids (MCDAs), with carbon chains of C4–C10, are of particular interest due to their diverse pharmacological effects.[2][3]

Synthesis of Novel Dicarboxylic Acids

The synthesis of dicarboxylic acids can be broadly categorized into classical methods and modern catalytic approaches. The choice of method often depends on the desired structure, scalability, and environmental considerations.

Classical Synthetic Routes

Traditional methods for dicarboxylic acid synthesis often involve the oxidation of suitable precursors or the elaboration of smaller molecules.

A common and effective method for synthesizing aliphatic dicarboxylic acids is the oxidative cleavage of the carbon-carbon double bond in cyclic alkenes.[4][5] Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) are typically employed.[6][7]

Experimental Protocol: Synthesis of Adipic Acid from Cyclohexene

This protocol details the synthesis of adipic acid via the potassium permanganate-mediated oxidation of cyclohexene.[8]

Materials:

-

Cyclohexene

-

Potassium permanganate (KMnO₄)

-

Water

-

1% Sodium hydroxide (B78521) (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.[8]

-

Loosely stopper the flask and swirl vigorously for 5 minutes. The flask should become warm. If not, gently warm the mixture on a steam bath.[8]

-

Continue to swirl the flask at frequent intervals for 20 minutes, maintaining the temperature between 35°C and 40°C. If the temperature exceeds 45°C, cool the flask in an ice-water bath.[8]

-

Filter the mixture through a large Buchner funnel under vacuum.[8]

-

Rinse the reaction flask with two 10 mL portions of hot 1% sodium hydroxide solution and pour the rinsings through the filter.[8]

-

Transfer the filtrate to a 250 mL beaker and boil until the volume is reduced to approximately 10 mL.[8]

-

Cool the solution in an ice-water bath and acidify to a pH of about 1 by the cautious, dropwise addition of concentrated hydrochloric acid with stirring.[8]

-

Add an additional 3 mL of concentrated HCl, stir, and allow the beaker to stand in the ice bath for 5-10 minutes to complete crystallization.[8]

-

Collect the adipic acid product by vacuum filtration and recrystallize from a minimal amount of boiling water.[8]

-

Dry the purified product under vacuum.[8]

The balanced equation for this reaction is: 3 C₆H₁₀ + 8 KMnO₄ → 3 HOOC(CH₂)₄COOH + 8 MnO₂ + 8 KOH + 2 H₂O[8]

A greener alternative to this method involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst, which avoids the use of nitric acid and reduces the emission of nitrous oxide, a greenhouse gas.[9][10] This process can yield adipic acid in the range of 70% to 79%.[10]

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids, and it can be adapted to synthesize dicarboxylic acids.[11][12][13] The high acidity of the α-protons of malonic esters allows for easy deprotonation to form a stabilized enolate, which can then be alkylated.[1]

Experimental Protocol: Synthesis of a Dicarboxylic Acid via Malonic Ester Synthesis

This protocol outlines the general steps for synthesizing a dicarboxylic acid using diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

An appropriate dihaloalkane (e.g., 1,2-dibromoethane (B42909) for adipic acid synthesis)[14]

-

Aqueous acid (for hydrolysis)

-

Aqueous base (for workup)

Procedure:

-

Deprotonation: Dissolve diethyl malonate in absolute ethanol and treat it with a strong base like sodium ethoxide to form the sodiomalonic ester enolate.[14]

-

Alkylation: Add the dihaloalkane to the solution of the enolate. The enolate will undergo nucleophilic substitution with the alkyl halide. To synthesize a dicarboxylic acid, a dihaloalkane is used, and the reaction is typically performed with an excess of the sodiomalonic ester to favor double displacement.[14]

-

Hydrolysis: The resulting tetraester is hydrolyzed to the corresponding tetracarboxylic acid by heating with an aqueous acid or base.[11][14]

-

Decarboxylation: The tetracarboxylic acid is then heated to induce decarboxylation, where two carboxyl groups are lost as carbon dioxide, yielding the desired dicarboxylic acid.[11][14]

Modern Catalytic Methods

Modern synthetic chemistry has introduced more efficient and selective methods for dicarboxylic acid synthesis.

Palladium(II)-catalyzed direct carboxylation of C-H bonds offers a powerful strategy for synthesizing aromatic and vinyl dicarboxylic acids. This method involves a C-H activation/CO insertion sequence.[15]

Characterization of Dicarboxylic Acids

The unambiguous identification and characterization of newly synthesized dicarboxylic acids are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of a molecule.[16][17]

-

¹H NMR: The protons of the carboxylic acid groups typically appear as a broad singlet in the region of 10-13 ppm. The chemical shifts and coupling patterns of the protons on the carbon backbone provide detailed structural information.[16]

-

¹³C NMR: The carbonyl carbons of the carboxylic acid groups are typically observed in the range of 160-180 δ.[17]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the carboxylic acid functional group.[18][19][20][21]

-

The O-H stretch of a carboxylic acid appears as a very broad band in the 3300-2500 cm⁻¹ region.[19]

-

The C=O stretch of the carbonyl group is observed as a strong, sharp peak between 1760 and 1690 cm⁻¹.[19]

Analytical Data

The following table summarizes key characterization data for a series of common aliphatic dicarboxylic acids.

| Dicarboxylic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water ( g/100g at ~25°C)[22] |

| Succinic Acid (C4) | C₄H₆O₄ | 118.09 | 185-190 | 8.3 |

| Glutaric Acid (C5) | C₅H₈O₄ | 132.12 | 95-98 | 63.9 |

| Adipic Acid (C6) | C₆H₁₀O₄ | 146.14 | 152-154 | 1.5 |

| Pimelic Acid (C7) | C₇H₁₂O₄ | 160.17 | 103-105 | 5.0 |

| Suberic Acid (C8) | C₈H₁₄O₄ | 174.19 | 141-144 | 0.16 |

| Azelaic Acid (C9) | C₉H₁₆O₄ | 188.22 | 106-109 | 0.24 |

| Sebacic Acid (C10) | C₁₀H₁₈O₄ | 202.25 | 133-137 | 0.1 |

Visualization of Workflows and Pathways

Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of operations.

Caption: General workflow for the synthesis and purification of a dicarboxylic acid.

Caption: Workflow for the characterization of a synthesized dicarboxylic acid.

Role in Cellular Signaling: The Succinate (B1194679) Example

Certain dicarboxylic acids, such as succinate, are not just metabolic intermediates but also act as signaling molecules.[[“]][24] Succinate can accumulate and be released from cells, where it can activate specific receptors or modulate intracellular pathways.[3]

One key signaling role of succinate is its ability to stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases, which enhances inflammatory responses.[3] Extracellularly, succinate can act on Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor, to modulate immune cell activity.[3][[“]]

Caption: Simplified signaling pathway of the dicarboxylic acid succinate.

Conclusion and Future Directions

The synthesis and characterization of novel dicarboxylic acids remain a vibrant area of research with significant implications for drug development. The methodologies outlined in this guide provide a foundation for researchers to design and create new molecular entities. As our understanding of the role of dicarboxylic acids in cellular signaling expands, so too will the opportunities for developing innovative therapeutics that target these pathways. Future research will likely focus on developing even more efficient, sustainable, and stereoselective synthetic methods, as well as further elucidating the complex biological roles of these versatile molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 3. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistnotes.com [chemistnotes.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. scribd.com [scribd.com]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. community.wvu.edu [community.wvu.edu]

- 22. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. consensus.app [consensus.app]

- 24. nbinno.com [nbinno.com]

"dicarbonic acid derivatives and their chemical properties"

An In-depth Technical Guide to Dicarbonic Acid Derivatives: Chemical Properties, Synthesis, and Applications

For: Researchers, Scientists, and Drug Development Professionals

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH).[1] Their general formula can be represented as HOOC-R-COOH, where 'R' is an aliphatic or aromatic backbone.[2] These compounds are fundamental building blocks in both nature and synthetic chemistry, serving as precursors to a vast array of derivatives and polymers.[3] Their chemical behavior is largely analogous to monocarboxylic acids, but the presence of two carboxyl groups imparts unique properties, such as higher acidity, increased polarity, and the ability to form condensation polymers.[2][4]

The derivatives of dicarboxylic acids are formed by replacing the hydroxyl (-OH) group of one or both carboxyl groups with other functional groups.[2] Key classes of these derivatives include esters, amides, acid anhydrides, and acid halides. A special class of derivatives are the dialkyl pyrocarbonates (also known as dialkyl dicarbonates), which are esters of the unstable dicarbonic acid. These derivatives exhibit a wide range of chemical reactivities and physical properties, making them invaluable in organic synthesis, materials science, and pharmacology.

Key Classes of Dicarboxylic Acid Derivatives

Dicarboxylic Acid Esters

Diesters are formed by the reaction of a dicarboxylic acid with two equivalents of an alcohol. They are widely used as plasticizers, lubricants, and solvents.[3] Shorter-chain diesters are pleasant-smelling liquids often used in perfumes, while longer-chain variants are crucial in the formulation of high-performance lubricants due to their thermal stability and low volatility.[3]

Dicarboxylic Acid Amides (Polyamides)

When dicarboxylic acids react with diamines, they form polyamides, a major class of engineering thermoplastics.[5] The amide linkage (-CO-NH-) is formed via a condensation reaction, eliminating water.[5] This reaction is the basis for the synthesis of important polymers like Nylon and Kevlar, which are valued for their exceptional strength and thermal resistance.[5]

Dicarboxylic Acid Anhydrides

Certain dicarboxylic acids, such as phthalic acid or glutaric acid, can undergo intramolecular dehydration upon heating to form stable cyclic anhydrides.[6] These anhydrides are highly reactive acylating agents and serve as important intermediates in the synthesis of esters, amides, and imides.

Pyrocarbonates (Dialkyl Dicarbonates)

Dialkyl pyrocarbonates, such as diethyl pyrocarbonate (DEPC), are esters of dicarbonic acid. DEPC is a potent electrophile and is widely used in molecular biology as a strong, albeit non-specific, inhibitor of nuclease enzymes like RNase.[7][8] It acts by covalently modifying nucleophilic amino acid residues, particularly histidine.[7][8]

Chemical Properties and Reactivity

The reactivity of dicarboxylic acids is dictated by their two carboxyl groups. They can undergo reactions at one or both sites to form mono- or di-substituted derivatives.

-

Acidity : The two carboxyl groups influence each other's acidity. The first dissociation constant (pKa1) is lower (more acidic) than that of a comparable monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group.[4] Conversely, the second dissociation constant (pKa2) is higher (less acidic) because removing a proton from an already negatively charged species is electrostatically unfavorable.[4]

-

Esterification : The formation of esters from dicarboxylic acids and alcohols, typically under acidic catalysis (Fischer-Speier esterification), is a reversible equilibrium-driven process. The reaction is often pushed to completion by using an excess of the alcohol or by removing water as it forms.[6][9]

-

Amidation : The reaction with amines to form amides requires activation of the carboxylic acid, often by converting it to a more reactive derivative like an acid chloride, or by using condensing agents such as triphenyl phosphite (B83602) (in the Yamazaki-Higashi phosphorylation method).[10]

-

Pyrocarbonate Reactivity : DEPC is highly reactive towards nucleophiles. It readily carbethoxylates the imidazole (B134444) ring of histidine residues in proteins, rendering them inactive.[1][7] It is unstable in aqueous solutions, especially in the presence of nucleophilic buffers like Tris, and hydrolyzes to ethanol (B145695) and carbon dioxide.[7]

Physicochemical Data

Quantitative data on the properties of dicarboxylic acids and their derivatives are crucial for experimental design and application development.

Table 1: Acid Dissociation Constants (pKa) of Common Dicarboxylic Acids in Water

The distance between the two carboxyl groups significantly impacts acidity. As the chain length increases, the inductive effect of one group on the other diminishes, and the pKa values converge.

| Dicarboxylic Acid | Formula | pKa1 | pKa2 |

| Oxalic Acid | HOOC-COOH | 1.25 | 4.27 |

| Malonic Acid | HOOC-CH₂-COOH | 2.83 | 5.69 |

| Succinic Acid | HOOC-(CH₂)₂-COOH | 4.21 | 5.64 |

| Glutaric Acid | HOOC-(CH₂)₃-COOH | 4.34 | 5.41 |

| Adipic Acid | HOOC-(CH₂)₄-COOH | 4.43 | 5.41 |

| Pimelic Acid | HOOC-(CH₂)₅-COOH | 4.50 | 5.43 |

| Suberic Acid | HOOC-(CH₂)₆-COOH | 4.52 | 5.49 |

| Azelaic Acid | HOOC-(CH₂)₇-COOH | 4.55 | 5.41 |

| Sebacic Acid | HOOC-(CH₂)₈-COOH | 4.72 | 5.45 |

| Data compiled from multiple sources.[4][11] |

Table 2: Solubility of Dicarboxylic Acids in Water

Solubility in water is highest for short-chain acids and generally decreases with increasing molar mass due to the growing hydrophobic nature of the alkyl chain.[12][13] An interesting oscillation is observed where acids with an even number of carbon atoms are often less soluble than their odd-numbered neighbors, a phenomenon attributed to differences in crystal lattice energy.[4][12]

| Dicarboxylic Acid | Solubility (g / 100 g H₂O at 20-25°C) |

| Oxalic Acid | 9.5 |

| Malonic Acid | 73.5 |

| Succinic Acid | 5.8 |

| Glutaric Acid | 63.9 |

| Adipic Acid | 1.42 |

| Pimelic Acid | 5.0 |

| Suberic Acid | 0.16 |

| Azelaic Acid | 0.24 |

| Sebacic Acid | 0.10 |

| Data compiled from multiple sources.[12] |

Table 3: Boiling Points of Representative Carboxylic Acid Derivatives (Comparable Molar Mass)

The boiling points of carboxylic acid derivatives are influenced by polarity and intermolecular forces. Amides exhibit the highest boiling points due to strong hydrogen bonding.[2][14]

| Compound | Class | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Propanoic Acid | Carboxylic Acid | 74.08 | 141 |

| N,N-Dimethylformamide | 3° Amide | 73.09 | 153 |

| Propanamide | 1° Amide | 73.09 | 213 |

| Methyl Acetate | Ester | 74.08 | 57 |

| Acetyl Chloride | Acid Halide | 78.50 | 52 |

| Acetic Anhydride | Acid Anhydride | 102.09 | 140 |

| Propanenitrile | Nitrile | 55.08 | 97 |

| Data compiled from multiple sources.[2][14][15] |

Biological Significance & Metabolic Pathways

Dicarboxylic acids are products of an alternative fatty acid metabolism pathway known as ω-oxidation. This pathway becomes significant when the primary β-oxidation pathway is impaired.[16][17] It occurs in the smooth endoplasmic reticulum of the liver and kidneys.[18][19] The process involves the oxidation of the terminal methyl (ω) carbon of a fatty acid to a carboxylic acid, creating a dicarboxylic acid that can then be further metabolized.[17]

Caption: The ω-Oxidation pathway for converting fatty acids into dicarboxylic acids.

Experimental Protocols

Protocol 1: Synthesis of a Dicarboxylic Acid Ester via Fischer-Speier Esterification

This protocol describes the synthesis of diethyl adipate (B1204190) from adipic acid and ethanol.

Materials:

-

Adipic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄) or Acetyl Chloride

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask, combine adipic acid (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq), which acts as both reactant and solvent.[20]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the alcohol volume) to the stirring mixture.[21]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.[6][22] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Reduce the volume using a rotary evaporator to remove most of the excess ethanol.[21]

-

Dilute the residue with diethyl ether (or ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[22]

-

Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude diethyl adipate.

-

Purification: The product can be further purified by vacuum distillation if necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. DICARBOXYLIC ESTERS - Ataman Kimya [atamanchemicals.com]

- 4. tutorsglobe.com [tutorsglobe.com]

- 5. studymind.co.uk [studymind.co.uk]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 8. usbio.net [usbio.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. Video: Physical Properties of Carboxylic Acid Derivatives [jove.com]

- 15. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 16. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 17. Omega oxidation - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. microbenotes.com [microbenotes.com]

- 20. benchchem.com [benchchem.com]

- 21. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 22. cerritos.edu [cerritos.edu]

Theoretical Exploration of Dicarbonic Acid's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarbonic acid (H₂C₂O₅), also known as carboxy hydrogen carbonate or pyrocarbonic acid, is a molecule of significant theoretical interest due to its unique structure, featuring a central anhydride-like linkage between two carboxyl groups. Despite its simple formula, detailed theoretical and experimental studies on its molecular structure, stability, and potential isomers are notably scarce in publicly available literature. This technical guide aims to bridge this gap by providing a comprehensive overview of the theoretical methodologies that are essential for elucidating the molecular characteristics of dicarbonic acid. By drawing parallels with the extensively studied class of dicarboxylic acids, this document outlines the computational approaches, expected structural parameters, and potential isomeric landscape of dicarbonic acid. Furthermore, it presents generalized experimental protocols for computational analysis and visualizes key conceptual frameworks using the DOT language, offering a foundational resource for researchers venturing into the study of this intriguing molecule.

Introduction: Distinguishing Dicarbonic Acid from Dicarboxylic Acids

It is crucial to differentiate dicarbonic acid from the more commonly known dicarboxylic acids. Dicarboxylic acids are organic compounds that contain two carboxylic acid functional groups (-COOH) separated by a carbon chain. Their general formula is HOOC-(CH₂)n-COOH. In contrast, dicarbonic acid (H₂C₂O₅) possesses the structure HOOC-O-COOH, where the two carboxyl groups are linked by an oxygen atom, forming a carbonic anhydride (B1165640) derivative. This structural distinction imparts significantly different chemical properties and reactivity, making dicarbonic acid a subject of unique theoretical inquiry.

Theoretical Methodologies for Molecular Structure Elucidation

The study of the molecular structure and properties of molecules like dicarbonic acid heavily relies on computational quantum chemistry methods. These in silico approaches provide deep insights into molecular geometries, vibrational frequencies, relative energies of isomers, and reaction pathways.

Ab Initio and Density Functional Theory (DFT) Calculations

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for initial geometry optimizations, it neglects electron correlation, which can be significant for accurate energy calculations.

-

Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation by adding a second-order correction to the Hartree-Fock energy. MP2 provides more accurate results than HF for geometries and relative energies.

-

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Single and Double and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. However, they are computationally very demanding.

-

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure of a system based on its electron density. It offers a good balance between computational cost and accuracy. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X) is crucial for obtaining reliable results.

Basis Sets

The choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals, is critical in all quantum chemical calculations. Larger basis sets, such as Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), provide more accurate results at a higher computational cost.

Predicted Molecular Structure and Isomers of Dicarbonic Acid

While specific, peer-reviewed theoretical studies on dicarbonic acid are limited, we can predict its likely structural parameters and potential isomers based on the known behavior of similar functional groups.

Predicted Geometry of Dicarbonic Acid

The central C-O-C linkage in dicarbonic acid is expected to be bent, similar to other organic anhydrides. The molecule is likely to exist in several conformational minima, arising from the rotation around the C-O bonds. The most stable conformer would likely adopt a conformation that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl proton of one carboxyl group and the carbonyl oxygen of the other.

Table 1: Predicted Geometrical Parameters of the Most Stable Conformer of Dicarbonic Acid (H₂C₂O₅)

(Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and require confirmation by dedicated computational studies.)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.20 |

| C-O (hydroxyl) | 1.35 |

| C-O (anhydride) | 1.40 |

| O-H | 0.97 |

| Bond Angles (degrees) | |

| O=C-O (hydroxyl) | 125 |

| O=C-O (anhydride) | 120 |

| C-O-C | 115 |

| C-O-H | 109 |

| Dihedral Angles (degrees) | |

| H-O-C=O | ~0 (syn-periplanar) |

| O=C-O-C | Variable (defining conformers) |

Potential Isomers of Dicarbonic Acid

Beyond conformational isomers, structural isomers of H₂C₂O₅ may also exist. A thorough theoretical investigation would involve exploring the potential energy surface to identify these isomers and determine their relative stabilities.

Table 2: Plausible Isomers of H₂C₂O₅ and their Predicted Relative Energies

(Note: The existence and relative energies of these isomers are speculative and require computational verification.)

| Isomer Name | IUPAC Name | Predicted Relative Energy (kcal/mol) |

| Dicarbonic Acid | Carboxy hydrogen carbonate | 0 (Reference) |

| Peroxyoxalic Acid | 2-Carboxyperoxyethanoic acid | > 10 |

| Dioxiranedicarboxylic acid | Dioxirane-3,3-dicarboxylic acid | > 20 |

Experimental Protocols for Computational Studies

The following outlines a generalized workflow for the theoretical investigation of a molecule like dicarbonic acid.

Protocol for Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: Propose an initial 3D structure for dicarbonic acid and its potential isomers based on chemical intuition and standard bond lengths and angles.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers for each isomer. This can be done using molecular mechanics or semi-empirical methods.

-

Geometry Optimization: Optimize the geometry of the most promising conformers at a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure on the potential energy surface.

-

Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies can be compared with experimental infrared or Raman spectra if available.

-

High-Level Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., CCSD(T)/cc-pVTZ).

-

Solvation Effects: To model the behavior in solution, implicit or explicit solvation models can be employed during geometry optimization and energy calculations.

Visualizing Theoretical Concepts

Diagrams are invaluable for representing complex relationships and workflows in computational chemistry.

Caption: A generalized workflow for the computational study of a molecule.

Caption: A conceptual diagram illustrating the relative stability of potential H₂C₂O₅ isomers.

Conclusion and Future Outlook

The theoretical study of dicarbonic acid presents a compelling challenge and a significant opportunity for advancing our understanding of small, oxygen-rich organic molecules. While direct experimental and computational data remain elusive, the established methodologies used for dicarboxylic acids provide a clear roadmap for future investigations. High-level ab initio and DFT calculations are poised to unravel the precise molecular structure, conformational landscape, and isomeric stability of dicarbonic acid. Such studies will not only be of fundamental chemical interest but may also inform its potential role in various chemical and biological processes. This guide serves as a foundational blueprint to inspire and direct future research into the enigmatic world of dicarbonic acid.

A Comprehensive Technical Guide to the History and Discovery of Dicarbonic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and chemical principles of two major classes of compounds often referred to under the umbrella of "dicarbonic acid compounds": dicarboxylic acids and dicarbonic acid esters (pyrocarbonates). While structurally distinct, both classes have played pivotal roles in the advancement of organic chemistry, biochemistry, and pharmaceutical sciences. This document elucidates the historical milestones in their discovery, presents key quantitative data, details seminal experimental protocols, and visualizes fundamental chemical processes and workflows.

Introduction: Clarifying "Dicarbonic Acid Compounds"

The term "dicarbonic acid compounds" can be ambiguous. It is crucial to distinguish between two distinct families of organic molecules:

-

Dicarboxylic Acids: These are organic compounds that contain two carboxylic acid functional groups (-COOH). Their general formula is HOOC-R-COOH, where R is an aliphatic or aromatic group. Dicarboxylic acids are prevalent in nature and are foundational in numerous industrial processes.

-

Dicarbonic Acid and its Esters (Pyrocarbonates): Dicarbonic acid (HO(C=O)O(C=O)OH) is an unstable compound. However, its esters, known as pyrocarbonates or dicarbonates, are stable and highly significant reagents in chemical synthesis. The most prominent examples are diethyl pyrocarbonate (DEPC) and di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

This guide will address both of these important classes of compounds in separate sections to provide a clear and comprehensive historical and technical overview.

The History and Discovery of Dicarboxylic Acids

The study of dicarboxylic acids has been integral to the development of organic chemistry. Many of these compounds were first isolated from natural sources, and their subsequent synthesis and characterization paved the way for a deeper understanding of chemical structures and reactivity.

Early Discoveries from Natural Sources

Some of the simplest dicarboxylic acids were known long before their chemical structures were understood.

-

Succinic Acid (Butanedioic Acid): The history of succinic acid dates back to 1546, when it was first isolated by the distillation of amber.[1] For this reason, it was historically known as "spirit of amber."[2] It is also found in various plant and animal tissues.[3]

-

Oxalic Acid (Ethanedioic Acid): Known as a constituent of wood sorrel since the 17th century, oxalic acid was first synthetically prepared in 1776 by reacting sugar with nitric acid.[4] In 1773, François Pierre Savary had isolated oxalic acid from its salts.[5] By 1784, it was shown that "sugar acid" and oxalic acid from natural sources were identical.[6] The first synthesis of a natural product from inorganic reactants is considered to be Friedrich Wöhler's synthesis of oxalic acid from cyanogen (B1215507) in 1824.[6]

The Age of Synthesis and Industrial Application

The 19th and 20th centuries saw a shift from isolation to targeted synthesis and industrial production of dicarboxylic acids.

-

Adipic Acid (Hexanedioic Acid): Adipic acid was first discovered in 1837 by the French chemist Auguste Laurent, who produced it through the oxidation of fats with nitric acid.[7][8] He named it "adipic acid" from the Latin adeps, meaning animal fat.[7] The industrial importance of adipic acid surged with the invention of nylon. In 1906, French chemists L. Bouveault and R. Locquin reported a method for producing adipic acid by oxidizing cyclohexanol (B46403).[9] Today, the primary industrial method is the nitric acid oxidation of a mixture of cyclohexanol and cyclohexanone (B45756), known as KA oil.[9][10]

Quantitative Data: Physical Properties and Acidity

The properties of dicarboxylic acids vary with the length of the carbon chain separating the two carboxyl groups.

| Dicarboxylic Acid | Common Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa1 | pKa2 |

| Ethanedioic acid | Oxalic acid | HOOC-COOH | 90.03 | 189.5 (dec.) | 1.25 | 4.27 |

| Propanedioic acid | Malonic acid | HOOC-(CH₂) -COOH | 104.06 | 135-136 (dec.) | 2.83 | 5.69 |

| Butanedioic acid | Succinic acid | HOOC-(CH₂)₂-COOH | 118.09 | 185-187 | 4.21 | 5.64 |

| Pentanedioic acid | Glutaric acid | HOOC-(CH₂)₃-COOH | 132.12 | 95-98 | 4.34 | 5.41 |

| Hexanedioic acid | Adipic acid | HOOC-(CH₂)₄-COOH | 146.14 | 152.1 | 4.41 | 5.41 |

| Heptanedioic acid | Pimelic acid | HOOC-(CH₂)₅-COOH | 160.17 | 103-105 | 4.50 | 5.43 |

Data compiled from various sources. pKa values are approximate and can vary with conditions.[7][11][12][13][14]

Experimental Protocols: Synthesis of Adipic Acid

The following protocol describes a laboratory-scale synthesis of adipic acid by the oxidation of cyclohexanone with nitric acid, a method analogous to the industrial process.[15]

Materials:

-

Cyclohexanone

-

Concentrated Nitric Acid (HNO₃)

-

Ice-water bath

-

Beaker

-

Stirring rod

-

Buchner funnel and filter flask

Procedure:

-

In a fume hood, place a beaker containing cyclohexanone in an ice-water bath to cool.

-

Slowly and with constant stirring, add concentrated nitric acid dropwise to the cyclohexanone. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to stand at room temperature, with occasional stirring, until the evolution of brown nitrogen dioxide fumes ceases.

-

Cool the reaction mixture in an ice-water bath to induce crystallization of the adipic acid.

-

Collect the crude adipic acid by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water.

-

Recrystallize the crude product from hot water to purify it.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

-

The final product is a white crystalline solid. The melting point of pure adipic acid is 152°C.[15]

The History and Discovery of Dicarbonic Acid Esters (Pyrocarbonates)

Dicarbonic acid esters, or pyrocarbonates, are highly valuable reagents in organic synthesis and biochemistry, primarily used for introducing protecting groups and as enzyme inhibitors.

Diethyl Pyrocarbonate (DEPC)

Diethyl pyrocarbonate is a potent inhibitor of RNase enzymes, making it indispensable in molecular biology laboratories for creating RNase-free environments for RNA work.

Discovery and Synthesis: The synthesis of dialkyl pyrocarbonates involves the reaction of an alkali metal alkyl carbonate with an alkyl halocarbonate.[16] For DEPC, sodium ethoxide is reacted with carbon dioxide to form sodium ethyl carbonate, which is then reacted with ethyl chloroformate.[16]

Mechanism of Action: DEPC inactivates enzymes, particularly RNases, through the carbethoxylation of histidine residues in the active site. It can also react with other nucleophilic residues such as lysine, cysteine, and tyrosine. Due to its reactivity, DEPC is unstable in aqueous solutions and hydrolyzes to ethanol (B145695) and carbon dioxide. This hydrolysis is accelerated by autoclaving, which is a standard procedure to eliminate any remaining DEPC from treated water.[17]

Quantitative Data: Physical Properties of DEPC

| Property | Value |

| Formula | C₆H₁₀O₅ |

| Molar Mass | 162.14 g/mol |

| Appearance | Colorless liquid |

| Density | 1.101 g/mL at 25°C |

| Boiling Point | 93-94 °C at 18 mmHg |

| Refractive Index | 1.398 (at 20°C) |

| Solubility in Water | ~0.1% |

Data compiled from various sources.[18][17][19][20]

Di-tert-butyl Dicarbonate (Boc Anhydride)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640), is a cornerstone reagent in modern organic synthesis, particularly in peptide synthesis, for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines.[21]

Discovery and Synthesis: While now widely available commercially, the classical synthesis of Boc anhydride involves the reaction of tert-butanol, carbon dioxide, and phosgene, using a base like DABCO.[21] Modern industrial methods often involve the reaction of sodium tert-butoxide with carbon dioxide, followed by reaction with an agent like methanesulfonyl chloride.[21][22]

Application in Peptide Synthesis: The Boc group is an acid-labile protecting group. It is stable to most bases and nucleophiles, allowing for selective reactions at other parts of a molecule. In solid-phase peptide synthesis (SPPS), the Boc group protects the N-terminus of an amino acid while its carboxyl group is coupled to the growing peptide chain. The Boc group is then removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow the next amino acid to be added.[23]

Quantitative Data: Physical Properties of Boc Anhydride

| Property | Value |

| Formula | C₁₀H₁₈O₅ |

| Molar Mass | 218.25 g/mol |

| Appearance | Colorless solid or liquid |

| Density | 0.95 g/mL at 25°C |

| Melting Point | 22-24 °C |

| Boiling Point | 56-57 °C at 0.5 mmHg |

| Solubility in Water | Insoluble |

Data compiled from various sources.[21][24][25][26]

Experimental Protocols: Synthesis of Di-tert-butyl Dicarbonate (Boc Anhydride)

The following is a representative laboratory protocol for the synthesis of Boc anhydride, adapted from established methods.[27][28]

Materials:

-

Sodium tert-butoxide

-

Hexane (or other suitable inert solvent)

-

Carbon dioxide (gas)

-

Methanesulfonyl chloride

-

Pyridine

-

Reaction flask with stirrer, gas inlet, and dropping funnel

-

Ice bath

Procedure:

-

In a dry reaction flask under a nitrogen atmosphere, suspend sodium tert-butoxide in hexane.

-

Cool the mixture in an ice bath to between -10 and 10°C.

-

Bubble carbon dioxide gas through the stirred slurry for several hours. This forms the sodium salt of tert-butyl carbonic acid.

-

To this slurry, add a catalytic amount of pyridine.

-

Slowly add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the low temperature. The reaction is stirred for several hours after the addition is complete.

-

After the reaction is complete, quench the mixture by adding a dilute acid solution (e.g., 8% sulfuric acid).

-

Separate the organic layer, wash it sequentially with a dilute sodium bicarbonate solution and water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield crude di-tert-butyl dicarbonate.

-

The product can be further purified by vacuum distillation.

Conclusion

The history of dicarbonic acid compounds is a story of fundamental discoveries leading to indispensable tools for science and industry. From the early isolation of dicarboxylic acids from natural products to their large-scale synthesis for polymers like nylon, these molecules have shaped material science. Concurrently, the development of dicarbonic acid esters, particularly DEPC and Boc anhydride, has revolutionized molecular biology and synthetic chemistry, enabling complex RNA studies and the routine synthesis of peptides. This guide has provided a historical context, quantitative data, and practical protocols to aid researchers and professionals in understanding and utilizing these vital classes of chemical compounds.

References

- 1. acs.org [acs.org]

- 2. thechemco.com [thechemco.com]

- 3. britannica.com [britannica.com]

- 4. Oxalic acid | Formula, Uses, & Facts | Britannica [britannica.com]

- 5. Oxalic Acid - Definition, Formula, Structure & Preparation - Chemistry - Aakash | AESL [aakash.ac.in]

- 6. Oxalic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Adipic acid - Wikipedia [en.wikipedia.org]

- 9. acs.org [acs.org]

- 10. grokipedia.com [grokipedia.com]

- 11. csun.edu [csun.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. chem.indiana.edu [chem.indiana.edu]

- 15. Synthesis of adipdic acid organic lab | PPTX [slideshare.net]

- 16. prepchem.com [prepchem.com]

- 17. ピロ炭酸ジエチル 96% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 18. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 19. usbio.net [usbio.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 22. nbinno.com [nbinno.com]

- 23. Di-Tert-Butyl Dicarbonate [bzchemicals.com]

- 24. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]

- 25. Di-Tert-Butyl Dicarbonate | Regular Amino Acid and Other Speciality Chemicals | Products | P.C. Chem India [pcchemindia.in]

- 26. Di-tert-butyl dicarbonate = 98.0 GC 24424-99-5 [sigmaaldrich.com]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

Spectroscopic Analysis of Dicarbonic Acid Anhydrides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used in the structural elucidation and analysis of dicarbonic acid anhydrides. Due to the transient nature of the parent dicarbonic acid anhydride (B1165640), this document focuses on its stable dialkyl esters, such as Diethyl Pyrocarbonate (DEPC) and Dimethyl Dicarbonate (DMDC), as representative compounds of this class.

Introduction to Dicarbonic Acid Anhydrides

Dicarbonic acid anhydrides, also known as pyrocarbonates, are organic compounds characterized by two acyl groups linked by an oxygen atom, with the general structure (ROCO)₂O. These compounds are of significant interest in various scientific fields. For instance, DEPC is widely used in molecular biology to inactivate RNase enzymes and for the chemical modification of proteins in structural mass spectrometry studies. A thorough understanding of their spectroscopic properties is crucial for their identification, quality control, and for monitoring their reactions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Dicarbonic acid anhydrides exhibit characteristic absorption bands that allow for their unambiguous identification.

The key diagnostic feature for acid anhydrides is the presence of two carbonyl (C=O) stretching bands. These arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups. For non-cyclic anhydrides like DEPC and DMDC, the asymmetric, higher-frequency band is typically more intense.

Table 1: Characteristic IR Absorption Bands for Dicarbonic Acid Anhydrides

| Functional Group | Vibration Mode | Diethyl Pyrocarbonate (DEPC) (cm⁻¹) | Dimethyl Dicarbonate (DMDC) (cm⁻¹) | General Range (cm⁻¹) |

| C=O | Asymmetric Stretch | ~1820 | ~1825 | 1850 - 1800 |

| C=O | Symmetric Stretch | ~1750 | ~1760 | 1790 - 1740 |

| C-O-C | Stretch | Not specified in search results | Not specified in search results | 1300 - 1000 |

Note: Specific peak positions can vary slightly based on the sample phase (neat liquid, solution) and solvent.

Characteristic IR bands of dicarbonic acid anhydrides.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing liquid samples like DEPC and DMDC with minimal sample preparation.

-

Sample Preparation : No preparation is needed for neat liquid samples.

-

Instrument Setup :

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Wipe with a suitable solvent like isopropanol (B130326) and allow it to dry completely.[1]

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[2]

-

If analyzing a solid, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[2]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

-

Data Processing : The instrument software will automatically perform a background subtraction, Fourier transform, and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning : Thoroughly clean the ATR crystal with a solvent-moistened soft tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

In the ¹H NMR spectra of dialkyl pyrocarbonates, the protons on the alkyl chains exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling. The methylene (B1212753) protons adjacent to the oxygen atom are deshielded and appear further downfield compared to the terminal methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectra are typically simpler due to the low natural abundance of ¹³C, which usually prevents ¹³C-¹³C coupling. The carbonyl carbons are highly deshielded and appear significantly downfield.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Dicarbonic Acid Anhydrides (in CDCl₃)

| Compound | Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| Diethyl Pyrocarbonate (DEPC) | ¹H | -O-CH₂-CH₃ | ~4.3 | Quartet (q), J ≈ 7.1 |

| ¹H | -O-CH₂-CH₃ | ~1.4 | Triplet (t), J ≈ 7.1 | |

| ¹³C | C=O | ~147 | Singlet | |

| ¹³C | -O-CH₂- | ~67 | Singlet | |

| ¹³C | -CH₃ | ~14 | Singlet | |

| Dimethyl Dicarbonate (DMDC) | ¹H | -O-CH₃ | ~3.9 | Singlet |

| ¹³C | C=O | Not specified in search results | Singlet | |

| ¹³C | -O-CH₃ | ~56 | Singlet |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Experimental Protocol: Solution-State NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 20-50 mg of the dicarbonic acid anhydride for ¹³C NMR (less for ¹H NMR, around 5-20 mg) into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[3] Ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a small cotton plug directly into a clean 5 mm NMR tube to remove any particulate matter.[4][5]

-

The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[3]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

"Shimming" is performed to optimize the homogeneity of the magnetic field across the sample.[3]

-

-

Data Acquisition :

-

For ¹H NMR : Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C NMR : Due to the lower sensitivity, more scans are required. Optimized parameters might include a 30° pulse angle, an acquisition time of around 1 second, a relaxation delay of 2 seconds, and 128 or more scans.[6] Proton decoupling is used to simplify the spectrum to singlets.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common method for analyzing relatively small, volatile organic compounds.

For dicarbonic acid anhydrides, a common fragmentation pathway involves the cleavage of the C-O bond to form an acylium ion. In the case of DEPC, this would lead to the formation of an ethoxycarbonyl cation.

Table 3: Key Mass Spectrometry Data for Diethyl Pyrocarbonate (DEPC)

| Ion Type | Formula | Calculated m/z | Key Fragments (m/z) |

| Molecular Ion (M⁺˙) | [C₆H₁₀O₅]⁺˙ | 162.05 | 162 |

| Acylium Ion | [C₂H₅OCO]⁺ | 73.03 | 73 |

| Ethyl Cation | [C₂H₅]⁺ | 29.04 | 29 |

Data obtained from Electron Ionization (EI) Mass Spectrometry.

General workflow for spectroscopic analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation :

-

For volatile liquids like DEPC, direct injection via a heated inlet system or coupling with a gas chromatograph (GC-MS) is typical.

-

The sample must be in the gas phase before ionization.

-

-

Instrument Setup :

-

The mass spectrometer is operated under a high vacuum.

-

The ion source is heated to ensure the sample remains in the vapor phase.

-

-

Data Acquisition :

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺˙).

-

Excess energy causes the molecular ion to fragment into smaller ions and neutral radicals.

-

The positively charged ions are accelerated and then separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at a specific m/z.

-

-

Data Processing : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, and the fragmentation pattern provides structural clues.

Conclusion

The spectroscopic analysis of dicarbonic acid anhydrides relies on a combination of techniques to provide a complete structural picture. IR spectroscopy is invaluable for the initial identification of the characteristic dual carbonyl functionality. ¹H and ¹³C NMR spectroscopy provide detailed information on the connectivity and chemical environment of the atoms within the molecule. Finally, mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. By employing these methods in a complementary fashion, researchers can confidently identify and characterize dicarbonic acid anhydrides and their derivatives.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. How To [chem.rochester.edu]

- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

A Technical Guide to the Physical Properties of Short-Chain Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain dicarboxylic acids, organic compounds containing two carboxylic acid functional groups, are fundamental building blocks in various chemical and pharmaceutical applications. Their physical properties, such as melting point, boiling point, solubility, and acidity, are critical determinants of their behavior in both chemical syntheses and biological systems. This technical guide provides an in-depth overview of these core physical characteristics for a series of linear-chain dicarboxylic acids: oxalic, malonic, succinic, glutaric, and adipic acid. The guide summarizes quantitative data, details experimental protocols for their determination, and visually represents key experimental workflows.

The physical behavior of these acids is largely governed by the presence of two polar carboxyl groups, which allows for extensive hydrogen bonding. In the solid state and in nonpolar solvents, most carboxylic acids exist as hydrogen-bonded dimers.[1] This dimerization significantly influences their physical properties, leading to higher boiling points than alcohols of comparable molecular weight.[1][2] The length of the hydrocarbon chain separating the two carboxyl groups also plays a crucial role, giving rise to an "odd-even effect" in properties like melting point and solubility.[3][4][5]

Core Physical Properties

The physical properties of short-chain dicarboxylic acids show distinct trends related to their molecular structure. These properties are crucial for predicting their behavior in various applications, from reaction kinetics to formulation development.

Melting and Boiling Points

The melting and boiling points of dicarboxylic acids are significantly influenced by the strength of intermolecular forces, primarily hydrogen bonding and van der Waals forces. Dicarboxylic acids with an even number of carbon atoms tend to have higher melting points than their odd-numbered counterparts with one more or one less carbon atom.[6] This "odd-even" effect is attributed to differences in crystal packing and intermolecular attractive forces in the solid state.[6] Boiling points, on the other hand, generally increase with molecular weight as van der Waals forces become more significant.[2] However, many dicarboxylic acids decompose at or before their boiling point.[7]

Solubility

The solubility of short-chain dicarboxylic acids is a function of the polarity imparted by the two carboxyl groups and the nonpolar character of the hydrocarbon chain. The shortest-chain dicarboxylic acids, such as oxalic and malonic acid, are highly soluble in water due to the dominance of the polar carboxyl groups which readily form hydrogen bonds with water.[3][8] As the length of the hydrocarbon chain increases, the nonpolar character of the molecule becomes more pronounced, leading to a decrease in water solubility.[2][8][9] Similar to melting points, an odd-even effect is also observed in the aqueous solubility of dicarboxylic acids, with those having an even number of carbon atoms exhibiting lower solubility than the adjacent odd-numbered acids.[5][10]

Acidity (pKa)

Dicarboxylic acids are weak acids that can donate two protons. The acidity of each carboxylic acid group is represented by its pKa value. The first pKa (pKa1) is typically lower (more acidic) than that of a comparable monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group.[11] The second pKa (pKa2) is higher (less acidic) because the removal of the second proton is hindered by the electrostatic repulsion from the negatively charged carboxylate anion formed after the first deprotonation.[11] The distance between the two carboxyl groups influences these values; as the chain length increases, the inductive effect of one group on the other diminishes, causing pKa1 to increase and pKa2 to decrease, bringing the two values closer together.

Quantitative Data Summary

The following tables summarize the key physical properties of common short-chain dicarboxylic acids.

| Dicarboxylic Acid | IUPAC Name | Formula | Molar Mass ( g/mol ) |

| Oxalic Acid | Ethanedioic acid | HOOC-COOH | 90.03 |

| Malonic Acid | Propanedioic acid | HOOC-CH₂-COOH | 104.06 |

| Succinic Acid | Butanedioic acid | HOOC-(CH₂)₂-COOH | 118.09 |

| Glutaric Acid | Pentanedioic acid | HOOC-(CH₂)₃-COOH | 132.12 |

| Adipic Acid | Hexanedioic acid | HOOC-(CH₂)₄-COOH | 146.14 |

Table 1: General Properties of Short-Chain Dicarboxylic Acids

| Dicarboxylic Acid | Melting Point (°C) | Boiling Point (°C) |

| Oxalic Acid | 189-191 (anhydrous), 101.5 (dihydrate)[12] | Decomposes[7] |

| Malonic Acid | 135-137 (decomposes)[13] | Decomposes[7] |

| Succinic Acid | 185-187 | 235 (decomposes)[7] |

| Glutaric Acid | 97.5-98 | Decomposes |

| Adipic Acid | 152-153 | 337.5 |

Table 2: Melting and Boiling Points of Short-Chain Dicarboxylic Acids

| Dicarboxylic Acid | Water Solubility ( g/100 g H₂O at 25°C) |

| Oxalic Acid | 11.8[12] |

| Malonic Acid | 73.5 |

| Succinic Acid | 8.3 |

| Glutaric Acid | 63.9 |

| Adipic Acid | 1.5 |

Table 3: Aqueous Solubility of Short-Chain Dicarboxylic Acids

| Dicarboxylic Acid | pKa1 | pKa2 |

| Oxalic Acid | 1.25 | 4.28 |

| Malonic Acid | 2.83 | 5.69 |

| Succinic Acid | 4.21 | 5.64 |

| Glutaric Acid | 4.34 | 5.41 |

| Adipic Acid | 4.41 | 5.41 |

Table 4: pKa Values of Short-Chain Dicarboxylic Acids in Water at 25°C [14]

Experimental Protocols

Accurate determination of the physical properties of dicarboxylic acids is essential for their application in research and development. The following sections detail standard experimental methodologies.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry dicarboxylic acid is finely ground into a powder.[15] The open end of a capillary tube is pressed into the powder.[16] The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.[17] To ensure tight packing, the capillary tube can be dropped, closed end down, through a long glass tube onto a hard surface.[17][18]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[19]

-

Approximate Melting Point Determination: A preliminary, rapid heating is performed to determine an approximate melting point range.[15][17]

-

Accurate Melting Point Determination: The apparatus is allowed to cool to at least 15-20°C below the approximate melting point.[15] A fresh sample is then heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[17][19]

-

Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the last solid particle liquefies is recorded as the end of the melting range.[15] For a pure compound, this range should be narrow (0.5-1.0°C).[19]

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]

- 4. The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00846K [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 7. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Oxalic acid - Wikipedia [en.wikipedia.org]

- 13. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. almaaqal.edu.iq [almaaqal.edu.iq]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

Exploring the Reactivity of Dicarbonic Acid Esters: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarbonic acid esters, commonly known as pyrocarbonates, are highly reactive and versatile reagents in modern organic synthesis. Their unique structure, featuring two acyl groups attached to a central oxygen atom, renders them excellent electrophiles. This technical guide provides an in-depth exploration of the synthesis, stability, and reactivity of dicarbonic acid esters, with a primary focus on the widely used di-tert-butyl dicarbonate (B1257347) (Boc₂O). It details their reactions with various nucleophiles, their role as activating agents for carboxylic acids, and their critical applications in peptide synthesis and drug development as protecting group reagents. This document consolidates quantitative data into structured tables, presents detailed experimental protocols for key transformations, and utilizes diagrams to illustrate reaction mechanisms and workflows, serving as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction to Dicarbonic Acid Esters

Dicarbonic acid esters, or pyrocarbonates, are organic compounds characterized by the (ROCO)₂O functional group. Formally, they are the anhydrides of alkoxycarbonyl (alkoxyformic) acids.[1] The most prominent and commercially significant member of this class is di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) (Boc₂O).[1][2] These reagents are renowned for their utility in introducing the tert-butoxycarbonyl (Boc) protecting group onto amines, a cornerstone strategy in solid-phase peptide synthesis and the synthesis of complex organic molecules.[2][3] The reactivity of dicarbonic acid esters stems from the electrophilicity of their carbonyl carbons and the good leaving group ability of the resulting alkyl carbonate moiety. This guide will elucidate the fundamental aspects of their chemical behavior.

Synthesis and Stability

Synthesis

Commercially, di-tert-butyl dicarbonate is readily available and typically purchased.[2] However, understanding its synthesis is valuable. One classical and commercially employed method involves the reaction of tert-butanol (B103910) with carbon dioxide and phosgene, using a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][4]

An alternative route, utilized by European and Japanese manufacturers for higher purity, involves the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by an acid such as p-toluenesulfonic acid.[2]

dot

Caption: A generalized workflow for the synthesis and purification of dicarbonic acid esters.

Stability and Handling

Dicarbonic acid esters are sensitive to moisture and heat.[3] Di-tert-butyl dicarbonate, for instance, can slowly decompose into di-tert-butyl carbonate, and subsequently to tert-butanol and carbon dioxide, particularly in the presence of moisture.[1][2] This decomposition can lead to a buildup of CO₂ gas, causing pressure to accumulate in sealed containers. For this reason, it is typically sold and stored in plastic bottles rather than glass.[1] While relatively stable at lower temperatures, decomposition can occur under acidic or alkaline conditions.[3] Due to its low melting point (22-24 °C), Boc₂O can exist as a colorless solid or liquid at ambient temperatures.[1]

Core Reactivity

The reactivity of dicarbonic acid esters is dominated by nucleophilic acyl substitution at one of the electrophilic carbonyl carbons. The general order of reactivity for acylating agents is: acid chlorides > acid anhydrides > esters > amides.[5] Dicarbonic acid esters, as a type of acid anhydride, are more reactive than esters but less moisture-sensitive than acid chlorides, making them easier to handle.[5][6]

Reactions with Nucleophiles

3.1.1. Reaction with Amines (Boc Protection) The most widespread application of Boc₂O is the protection of amines to form N-tert-butoxycarbonyl (Boc) derivatives.[1][2] These resulting carbamates are stable to most bases and nucleophiles, which prevents the amine from participating in unwanted side reactions during multi-step syntheses.[2][3] The Boc group can be readily removed later using moderately strong acids like trifluoroacetic acid (TFA).[1]

The reaction is typically performed in the presence of a base, such as sodium bicarbonate in aqueous conditions or 4-(dimethylamino)pyridine (DMAP) in organic solvents like acetonitrile.[2] DMAP acts as a "super acylation catalyst" and significantly accelerates the reaction.[7]

dot

Caption: Catalytic cycle for the Boc protection of amines using Boc₂O and DMAP.

3.1.2. Reaction with Alcohols Alcohols do not typically react with Boc₂O alone. However, in the presence of a catalytic amount of DMAP, the reaction proceeds to yield O-Boc derivatives along with symmetrical carbonates.[7] The reaction of alcohols with Boc₂O/DMAP can lead to the formation of carbonic-carbonic anhydrides (dicarbonates) as intermediates.[7]

Table 1: Reaction of Alcohols with Boc₂O/DMAP

| Alcohol Substrate | Catalyst (equiv.) | Solvent | Time (h) | O-Boc Product Yield (%) | Symmetrical Carbonate Yield (%) |

|---|---|---|---|---|---|

| Benzyl alcohol | DMAP (0.1) | CH₂Cl₂ | 2 | 25 | 70 |

| 1-Phenylethanol | DMAP (0.1) | CH₂Cl₂ | 2 | 15 | 80 |

| 2-Phenylethanol | DMAP (0.1) | CH₂Cl₂ | 2 | 30 | 65 |

| Cinnamyl alcohol | DMAP (0.1) | CH₂Cl₂ | 2 | 20 | 75 |

Data synthesized from reference[7]. Conditions may vary.

3.1.3. Reaction with Carboxylic Acids (Activation) Dicarbonic acid esters are effective reagents for activating carboxylic acids. In the presence of a base like pyridine (B92270) or DMAP, Boc₂O reacts with a carboxylic acid to form a mixed anhydride. This activated intermediate is highly susceptible to nucleophilic attack. This strategy is widely used for the one-pot synthesis of esters and amides under mild conditions.[8][9]

-

Anhydride Synthesis: Reacting a carboxylic acid with Boc₂O in a 2:1 molar ratio leads to the formation of a symmetric anhydride.[10]

-

Ester Synthesis: If an alcohol is present, it will attack the mixed anhydride intermediate to form the corresponding ester, releasing tert-butanol and CO₂ as byproducts.[9][10] This method is advantageous because the byproducts are volatile or water-soluble, simplifying product purification.[10]

// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc2O [label="Boc₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; MixedAnhydride [label="Mixed Anhydride\n(R-CO-O-CO-OtBu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(e.g., R'-OH, R'₂NH)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product\n(Ester or Amide)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="t-BuOH + CO₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCOOH -> MixedAnhydride; Boc2O -> MixedAnhydride [label="DMAP/Pyridine"]; MixedAnhydride -> Product; Nucleophile -> Product [label=" attacks"]; MixedAnhydride -> Byproducts [label=" releases"]; }

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Di-Tert-Butyl Dicarbonate [bzchemicals.com]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fiveable.me [fiveable.me]

- 6. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Activation of carboxylic acids by pyrocarbonates. Synthesis of symmetric anhydrides and esters of N-protected amino acids using dialkyl pyrocarbonates as condensing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dicarbonic Acid Nomenclature and Classification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature and classification of dicarboxylic acids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of these organic compounds is essential. This document details the systematic naming conventions, various classification systems, and key physicochemical properties of dicarboxylic acids, supplemented with detailed experimental protocols and visual diagrams to facilitate comprehension.

Introduction to Dicarboxylic Acids

Dicarboxylic acids are organic compounds that contain two carboxylic acid functional groups (-COOH).[1] Their general molecular formula can be represented as HOOC-R-COOH, where 'R' can be an aliphatic, alicyclic, or aromatic moiety.[1] These compounds are integral to numerous biological processes and serve as vital intermediates in various industrial applications, including the synthesis of polymers like polyamides and polyesters.[1] Adipic acid, for instance, is a key precursor in the production of nylon.[1] In the realm of biochemistry, dicarboxylic acids such as succinic and fumaric acids are fundamental components of the citric acid cycle.[1]

Nomenclature of Dicarboxylic Acids

The naming of dicarboxylic acids follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC), although many common or trivial names are also widely used and recognized.

IUPAC Nomenclature

The IUPAC system provides a standardized method for naming dicarboxylic acids, ensuring clarity and consistency.

-

Aliphatic Dicarboxylic Acids: For acyclic dicarboxylic acids, the longest carbon chain containing both carboxyl groups is identified as the parent alkane. The '-e' ending of the alkane name is retained, and the suffix '-dioic acid' is added.[2] The carbon atoms of the carboxyl groups are included in the numbering of the parent chain, and since they are at the ends, their locants are not typically specified in the name.[3]

-

Example: The dicarboxylic acid with two carbon atoms is named ethanedioic acid .

-

Example: The dicarboxylic acid with six carbon atoms is named hexanedioic acid .

-

-

Substituted Aliphatic Dicarboxylic Acids: When substituents are present on the carbon chain, their positions are indicated by numbers, with the numbering starting from the end that gives the substituents the lowest possible locants. The substituents are listed alphabetically.

-

Example: 3-methylhexanedioic acid.

-

-